molecular formula C17H21NO5S B2778297 Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-39-5

Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2778297
CAS No.: 1797874-39-5
M. Wt: 351.42
InChI Key: NVJSZABDLOCVDN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines .


Synthesis Analysis

These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Chemical Reactions Analysis

The synthesized compounds have been transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques like NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Potential Applications in Chemical Synthesis

Access to Variously Substituted Tetrahydroquinazolinones : The study by Dalai et al. (2006) showcases the synthesis of tetrahydroquinazolinone derivatives through Diels–Alder reactions, which are crucial in medicinal chemistry for their potential biological activities. Similar chemical strategies could be applied to derivatives of Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone for the synthesis of novel compounds with potential pharmacological applications (Dalai et al., 2006).

Advanced Drug Synthesis Techniques

Chemicoenzymatic Synthesis of Monobactams : The research by Haruo et al. (1988) on the chemicoenzymatic approach to synthesizing monobactam analogs demonstrates the compound's potential role in antibiotic development. This approach could inspire similar methodologies for synthesizing derivatives of this compound, possibly leading to new antibacterial agents (Haruo et al., 1988).

Potential in Fluorescence Derivatization

Highly Sensitive Fluorescence Derivatization Reagent : The work by Yamaguchi et al. (1987) on the use of quinoxaline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) suggests the possibility of using this compound or its derivatives for enhancing analytical methodologies in chemical and biochemical research (Yamaguchi et al., 1987).

Mechanism of Action

While the specific mechanism of action for your compound is not available, related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

The future directions in the research of these compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c19-17(12-6-7-15-16(8-12)23-11-22-15)18-9-14(10-18)24(20,21)13-4-2-1-3-5-13/h6-8,13-14H,1-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJSZABDLOCVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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